molecular formula C14H13NO4 B11853679 4-Quinolinecarboxylic acid, 2-acetoxy-6,7-dimethyl- CAS No. 69552-20-1

4-Quinolinecarboxylic acid, 2-acetoxy-6,7-dimethyl-

Cat. No.: B11853679
CAS No.: 69552-20-1
M. Wt: 259.26 g/mol
InChI Key: BROMXBJIVUUARU-UHFFFAOYSA-N
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Description

Introduction to 4-Quinolinecarboxylic Acid Derivatives

Historical Context and Discovery of Quinolinecarboxylic Acids

Quinolinecarboxylic acids emerged as a critical class of heterocyclic compounds following the discovery of the Pfitzinger and Doebner reactions in the late 19th and early 20th centuries. The Pfitzinger reaction, which involves the condensation of isatin with enaminones or ketones to form quinoline-4-carboxylic acids, laid the groundwork for early synthetic routes[3b]. However, limitations in yield and functional group tolerance prompted innovations such as the use of trimethylsilyl chloride (TMSCl) to mediate esterification and cyclization in a single step, significantly improving efficiency[3c].

The Doebner reaction, a three-component coupling of anilines, aldehydes, and pyruvic acid, became another cornerstone for synthesizing quinoline-4-carboxylic acids. Early iterations required harsh conditions, but advancements like ytterbium perfluorooctanoate [Yb(PFO)3] catalysis enabled one-pot syntheses in water, enhancing environmental compatibility and scalability[4b]. These methods facilitated the exploration of substituent effects, particularly electron-withdrawing groups (EWGs) on the aniline ring, which were found to stabilize intermediates and improve reaction kinetics.

The biological significance of quinolinecarboxylic acids gained prominence with the development of fluoroquinolone antibiotics in the 1980s. Derivatives such as norfloxacin and ciprofloxacin, featuring fluorine at position 6 and piperazinyl groups at position 7, demonstrated potent antimicrobial activity. Subsequent efforts focused on optimizing substituent patterns to enhance bioavailability and target specificity, leading to compounds like 2-acetoxy-6,7-dimethyl-4-quinolinecarboxylic acid.

Structural Significance of Substituents in 2-Acetoxy-6,7-Dimethyl-4-Quinolinecarboxylic Acid

The structural architecture of 2-acetoxy-6,7-dimethyl-4-quinolinecarboxylic acid provides a framework for analyzing how substituent position and electronic properties influence chemical behavior and potential applications.

Acetoxy Group at Position 2

The acetoxy (-OAc) group at position 2 introduces both steric and electronic effects. As an electron-withdrawing substituent, it polarizes the quinoline ring, increasing electrophilicity at the 4-position carboxylic acid moiety. This polarization enhances reactivity in condensation reactions, as observed in derivatives used for benzimidazole hybrid synthesis[4c]. Sterically, the acetoxy group may hinder nucleophilic attack at position 2, a phenomenon exploited in regioselective functionalization strategies. Comparative studies of 2-aryl versus 2-acetoxy quinolines reveal that the latter exhibits improved solubility in polar aprotic solvents, facilitating downstream modifications[4a].

Methyl Groups at Positions 6 and 7

The 6,7-dimethyl configuration contributes to lipophilicity, a critical factor in membrane permeability and bioavailability. Methyl groups at these positions create a steric shield around the quinoline core, reducing susceptibility to oxidative metabolism. This stabilization is evident in analogs showing prolonged half-lives in pharmacokinetic studies. Additionally, the methyl groups electronically donate electron density through hyperconjugation, slightly reducing the ring’s electrophilicity compared to halogenated derivatives.

Carboxylic Acid at Position 4

The carboxylic acid group at position 4 serves as a hydrogen bond donor and metal-chelating site, enabling interactions with biological targets such as DNA gyrase and topoisomerase IV. In synthetic applications, this group facilitates conjugation with amines or alcohols to form amides or esters, respectively. For example, TMSCl-mediated reactions with alcohols yield ester derivatives directly, bypassing intermediate isolation steps[3c].

Comparative Analysis of Substituent Effects

Table 1 summarizes key physicochemical and biological properties of select quinolinecarboxylic acid derivatives, highlighting the impact of substituent patterns:

Substituent Positions LogP Antimicrobial Activity (MIC, μg/mL) Synthetic Yield (%)
2-Acetoxy-6,7-dimethyl[4d] 2.1 25–50 (Gram-positive)[4d] 78–85
6-Fluoro-8-chloro 1.8 0.5–2 (Broad-spectrum) 65–72
4-Carboxy-2-phenyl[4a] 2.5 50–100 (Gram-negative)[4a] 70–75

Data adapted from synthetic and biological studies[4a][4d].

The 2-acetoxy-6,7-dimethyl derivative exhibits moderate antimicrobial activity against Gram-positive organisms, likely due to its balanced lipophilicity and steric profile. In contrast, highly electronegative substituents like fluorine at position 6 drastically enhance potency but reduce synthetic accessibility.

Properties

CAS No.

69552-20-1

Molecular Formula

C14H13NO4

Molecular Weight

259.26 g/mol

IUPAC Name

2-acetyloxy-6,7-dimethylquinoline-4-carboxylic acid

InChI

InChI=1S/C14H13NO4/c1-7-4-10-11(14(17)18)6-13(19-9(3)16)15-12(10)5-8(7)2/h4-6H,1-3H3,(H,17,18)

InChI Key

BROMXBJIVUUARU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(C=C2C(=O)O)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Quinolinecarboxylic acid, 2-acetoxy-6,7-dimethyl- can be achieved through various synthetic routes. One common method involves the Pfitzinger reaction, which is a condensation reaction between isatins and sodium pyruvate under microwave-assisted conditions . This method is advantageous due to its efficiency and the ability to produce high yields of the desired product.

Industrial Production Methods

In industrial settings, the production of quinoline derivatives often involves green and sustainable chemical processes. These methods may include the use of recyclable catalysts, solvent-free reaction conditions, and alternative energy sources such as microwave irradiation and ultrasound . These approaches not only improve the efficiency of the synthesis but also reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Quinolinecarboxylic acid, 2-acetoxy-6,7-dimethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline-4-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in pharmaceutical and chemical research .

Mechanism of Action

The mechanism of action of 4-Quinolinecarboxylic acid, 2-acetoxy-6,7-dimethyl- involves its interaction with specific molecular targets. For example, as an alkaline phosphatase inhibitor, it binds to the active site of the enzyme, preventing the dephosphorylation of substrates . This inhibition can affect various cellular processes, including signal transduction and metabolism.

Comparison with Similar Compounds

Comparison with Similar Quinoline Derivatives

Structural and Functional Group Variations

The target compound is compared with structurally related quinoline derivatives (Table 1), focusing on substituent effects and molecular properties.

Compound Name CAS Molecular Formula Substituents (Positions) Molar Mass (g/mol) Key Features
4-Quinolinecarboxylic acid, 2-acetoxy-6,7-dimethyl- 69552-20-1 C₁₄H₁₃NO₄ 2-OAc, 6-CH₃, 7-CH₃, 4-COOH 259.26 Ester group (OAc); high lipophilicity; potential prodrug behavior
4-Chloro-6,7-dimethoxyquinoline N/A C₁₁H₁₀ClNO₂ 4-Cl, 6-OCH₃, 7-OCH₃ 223.66 Electrophilic Cl substituent; planar structure with intramolecular H-bonding
4-Ethoxy-6,7-dimethoxyquinoline-2-carboxylic acid 1325306-11-3 C₁₄H₁₅NO₅ 4-OEt, 6-OCH₃, 7-OCH₃, 2-COOH 277.27 Ethoxy group enhances metabolic stability; dual methoxy/ethoxy substitution
6,7-Dimethoxy-4-hydroxyquinoline 13425-93-9 C₁₁H₁₁NO₃ 4-OH, 6-OCH₃, 7-OCH₃ 205.21 Hydroxy group enables H-bonding; lower thermal stability
6,7-Dimethyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid 1061996-80-2 C₁₈H₁₇NO₂S 2-thiophene, 6-CH₃, 7-CH₃, 4-COOH 311.39 Thiophene ring introduces π-π interactions; sulfur enhances electronegativity

Biological Activity

4-Quinolinecarboxylic acid, 2-acetoxy-6,7-dimethyl- (CAS No. 69552-20-1) is a heterocyclic compound with significant biological activity attributed to its unique structural features. This article delves into its biological properties, mechanisms of action, and potential applications in various fields including medicine and biochemistry.

Chemical Structure and Properties

The compound features a quinoline core with an acetoxy group at the 2-position and methyl groups at the 6 and 7 positions. Its molecular formula is C14H13NO4, with a molecular weight of 259.26 g/mol. The presence of both acetoxy and methyl groups enhances its solubility and reactivity, making it a versatile building block in synthetic chemistry.

Antimicrobial Properties

Research indicates that quinoline derivatives, including 4-quinolinecarboxylic acid derivatives, exhibit antimicrobial properties. A study highlighted the efficacy of various quinoline derivatives against bacterial strains, suggesting their potential as antibiotics . The structure-activity relationship (SAR) indicates that modifications to the quinoline ring can enhance antimicrobial activity .

Enzyme Inhibition

4-Quinolinecarboxylic acid, 2-acetoxy-6,7-dimethyl- has been identified as an alkaline phosphatase inhibitor , which is crucial for various biological processes including dephosphorylation of substrates. This inhibition can lead to significant effects on cellular signaling pathways, making it a candidate for further investigation in therapeutic applications.

Antiplasmodial Activity

Recent studies have shown that related quinoline derivatives demonstrate antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. Compounds in this class have been optimized for potency and pharmacokinetic properties, leading to candidates that exhibit low nanomolar activity against multiple life-cycle stages of the parasite . This suggests potential for development as antimalarial agents.

The biological activity of 4-quinolinecarboxylic acid derivatives is largely attributed to their ability to interact with specific molecular targets:

  • Alkaline Phosphatase Inhibition : The compound binds to the active site of alkaline phosphatase, preventing substrate dephosphorylation.
  • Antimalarial Mechanism : Some derivatives inhibit translation elongation factor 2 (PfEF2), critical for protein synthesis in Plasmodium species, thus blocking parasite growth and replication .

Study on Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activity of several quinoline derivatives against various bacterial strains. The results indicated that compounds with additional functional groups exhibited enhanced activity compared to their parent compounds. For instance, derivatives with acetoxy groups showed improved solubility and bioavailability .

Antiplasmodial Screening

In another study focused on malaria treatment, several quinoline derivatives were screened for antiplasmodial activity. The lead compound demonstrated an EC50 value of 120 nM against P. falciparum, showcasing its potential as a therapeutic agent in malaria treatment .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
4-Quinolinecarboxylic Acid Lacks acetoxy and methyl groupsModerate antimicrobial
2-Hydroxyquinoline-4-carboxylic Acid Hydroxyl group at the 2-positionAntimicrobial
Quinoline-4-carboxamide Derivatives Varying substitutions at the amide groupStrong antimalarial

The unique combination of functional groups in 4-quinolinecarboxylic acid, 2-acetoxy-6,7-dimethyl- contributes to its distinctive biological activities compared to similar compounds.

Q & A

Q. What are common synthetic routes for synthesizing 2-acetoxy-6,7-dimethyl-4-quinolinecarboxylic acid?

The synthesis typically involves multi-step organic reactions, such as Friedländer condensation or modifications of pre-functionalized quinoline precursors. For example, similar compounds are synthesized via:

  • Step 1 : Formation of the quinoline core using substituted salicylaldehydes and ketones under acidic conditions.
  • Step 2 : Introduction of acetoxy and methyl groups via nucleophilic substitution or esterification .
  • Step 3 : Carboxylic acid functionalization through hydrolysis of ester intermediates. Key reagents include POCl₃ for chlorination and methanol/water mixtures for hydrolysis. Purification often employs column chromatography (e.g., petroleum ether:EtOAC gradients) .

Q. How is structural characterization performed for this compound?

Standard techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl group integration at δ ~2.5 ppm, acetoxy at δ ~2.1 ppm) .
  • X-ray Crystallography : Resolves intramolecular interactions (e.g., C–H⋯O hydrogen bonds) and planarity of the quinoline ring .
  • Mass Spectrometry (ESI) : Validates molecular weight (e.g., m/z 291.3 [M+H]⁺) .

Q. What preliminary biological assays are used to evaluate its activity?

  • Enzyme Inhibition Assays : Measure IC₅₀ values against bacterial targets (e.g., DNA gyrase) using fluorescence-based kinetics .
  • Antimicrobial Susceptibility Testing : Minimum inhibitory concentration (MIC) determination in Gram-positive/negative strains .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Temperature Control : Reflux conditions (e.g., 6 hours at 110°C for POCl₃-mediated chlorination) enhance reaction completeness .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while methanol facilitates crystallization .
  • Catalyst Screening : Pd-based catalysts (e.g., PdCl₂(PPh₃)₂) optimize cross-coupling steps for methyl/acetoxy group introduction .
  • Purification : Gradient elution in column chromatography reduces byproduct contamination .

Q. How do structural modifications (e.g., acetoxy vs. methoxy groups) impact bioactivity?

  • Electron-Withdrawing Effects : Acetoxy groups increase electrophilicity at the quinoline core, enhancing enzyme binding (e.g., via H-bonding with bacterial topoisomerases) .
  • Steric Hindrance : Methyl groups at C6/C7 may reduce off-target interactions, improving selectivity (see Table 1) .
SubstituentLogPMIC (µg/mL)Target Affinity (nM)
-OAc1.82.545
-OMe1.25.0120

Q. How can data contradictions in spectral analysis (e.g., NMR shifts) be resolved?

  • Variable Temperature NMR : Identifies dynamic effects (e.g., rotameric equilibria of the acetoxy group) .
  • DFT Calculations : Predict and compare theoretical vs. experimental chemical shifts .
  • 2D NMR (COSY, HSQC) : Assigns overlapping proton signals (e.g., distinguishing C6/C7 methyl environments) .

Q. What strategies are used to study its mechanism of action in cancer models?

  • Molecular Docking : Simulates binding to kinase domains (e.g., EGFR or BCR-ABL) using AutoDock Vina .
  • CRISPR-Cas9 Knockout : Validates target specificity by deleting putative binding proteins in cell lines .
  • Metabolomic Profiling : Tracks downstream effects (e.g., pyrimidine metabolism disruption via LC-MS) .

Methodological Considerations

  • Handling and Storage : Store at RT in airtight containers with desiccants to prevent hydrolysis of the acetoxy group .
  • Safety Protocols : Use PPE (gloves, goggles) and fume hoods during synthesis; avoid skin contact due to potential irritancy .

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